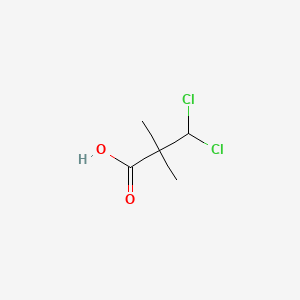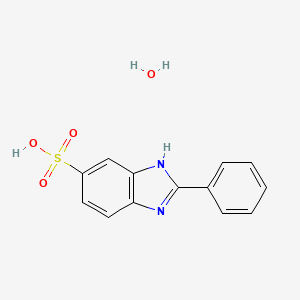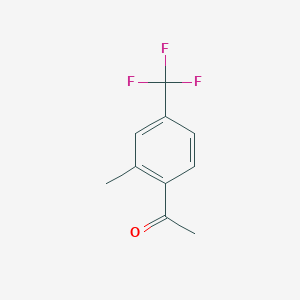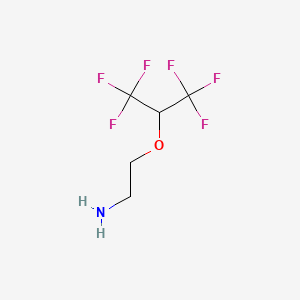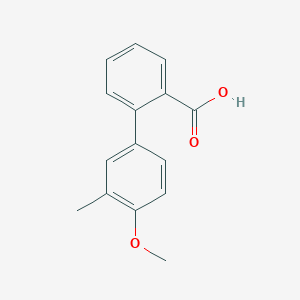![molecular formula C10H14F3N3O2 B6318637 tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate CAS No. 1382722-54-4](/img/structure/B6318637.png)
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate (TBITC) is an organic compound belonging to the class of tertiary amines. It is a white crystalline solid that is soluble in water and has a melting point of 200-202°C. TBITC has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It is used as a reagent for the synthesis of various organic compounds and pharmaceuticals, and as a catalyst for the synthesis of polymers. TBITC is also used as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization.
Mechanism of Action
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate acts as a Lewis base, donating a pair of electrons to a Lewis acid. This enables it to react with a variety of organic compounds, including alkenes and alkynes, to form new carbon-carbon bonds. It can also act as a nucleophile, attacking electrophilic centers in organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, and to inhibit the release of histamine from mast cells. It has also been shown to possess anti-inflammatory, anti-oxidant, and anti-allergic properties.
Advantages and Limitations for Lab Experiments
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and its reaction conditions are mild and easily controlled. It is also easy to handle and store, and its reaction products are usually stable and can be isolated easily. One limitation of this compound is its low solubility in some organic solvents, which can make it difficult to work with.
Future Directions
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. Further research is needed to explore its potential as a catalyst for the synthesis of polymers, as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization. Additionally, research is needed to explore its potential as an antimicrobial agent, and its potential anti-inflammatory, anti-oxidant, and anti-allergic properties.
Synthesis Methods
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate can be synthesized by the reaction of tert-butyl isocyanate with trifluoromethyl imidazole in the presence of a base. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by column chromatography or recrystallization. The yield of the reaction is usually greater than 95%.
Scientific Research Applications
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has been used in various scientific research applications, such as the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of polymers. It has also been used as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization.
properties
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-5-7-14-4-6(16-7)10(11,12)13/h4H,5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXSWAMYOBWCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

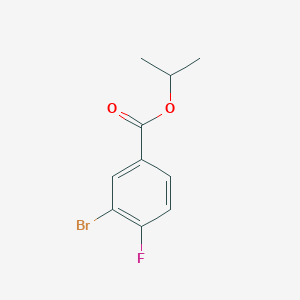
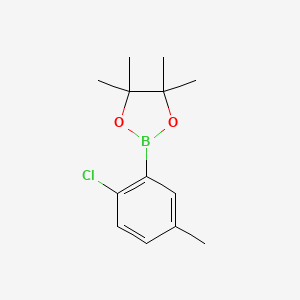
![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)

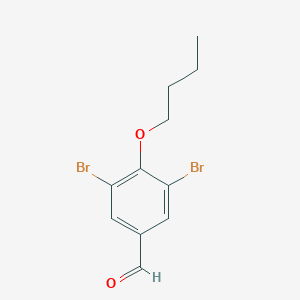

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
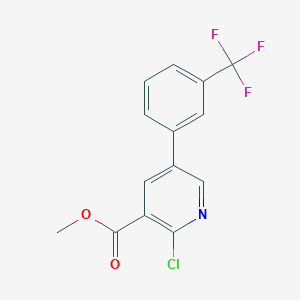
![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
